2-(Benzylthio)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-benzylsulfanyl-1-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O2S/c1-2-16-18(20)19(22-13-21-16)25-15-8-9-23(10-15)17(24)12-26-11-14-6-4-3-5-7-14/h3-7,13,15H,2,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXGYGPUJOAAFFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)CSCC3=CC=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylthio)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone involves multiple steps starting from readily available starting materials. One common route is as follows:
Step 1: Synthesis of 6-ethyl-5-fluoropyrimidine-4-ol.
Step 2: Conversion to 3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine.
Step 3: Introduction of the benzylthio group via a thiol-alkylation reaction using benzylthiol and suitable alkylating agents.
Step 4: Final condensation to form the target compound under appropriate reaction conditions (e.g., temperature, solvent, and catalysts).
Industrial Production Methods
For industrial-scale production, the synthetic route is optimized for efficiency and yield. Continuous flow chemistry might be employed to streamline the process and minimize by-products. Optimization typically involves refining reaction conditions such as temperature control, reaction time, solvent selection, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation at the sulfur or pyrrolidinyl nitrogen atoms.
Reduction: Reduction reactions may target the pyrimidine ring or ketone moiety.
Substitution: Common substitution reactions include nucleophilic substitution at the pyrimidine ring or at the benzylic position.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, nucleophiles like thiols and amines.
Major Products
Oxidation products: Sulfoxides or sulfone derivatives.
Reduction products: Reduced pyrimidine derivatives or alcohols from the ketone moiety.
Substitution products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Benzylthio)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone has diverse scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis for developing novel compounds.
Biology: The compound is of interest in studying molecular interactions and biological pathways due to its complex structure.
Medicine: Potential pharmacological activities such as antimicrobial, anticancer, or anti-inflammatory properties are investigated.
Industry: It finds applications in material science and as a potential lead compound in drug discovery.
Mechanism of Action
The exact mechanism of action depends on the biological activity under investigation:
Molecular Targets: It may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It could modulate signaling pathways by binding to active sites or altering the conformation of target molecules.
Comparison with Similar Compounds
Research Findings and Hypotheses
- Synthetic Accessibility : The silyloxy-protected analogs in are commercially available, suggesting straightforward synthesis routes, while the target compound’s benzylthio group may require specialized thiol-alkylation protocols .
- Biological Potential: The fluoropyrimidine moiety in the target compound is structurally analogous to 5-fluorouracil, a known anticancer agent, hinting at possible antiproliferative activity .
Biological Activity
2-(Benzylthio)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of 375.5 g/mol. The presence of a benzylthio group and a fluorinated pyrimidine moiety suggests potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 375.5 g/mol |
| CAS Number | 2034494-68-1 |
Biological Activity
Research indicates that 2-(Benzylthio)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone may exhibit various biological activities, including:
1. Enzyme Inhibition:
The compound's structure allows it to potentially inhibit specific enzymes involved in metabolic pathways. Studies suggest that the fluorine atom enhances binding affinity to enzyme active sites, which may lead to significant inhibitory effects.
2. Anticancer Activity:
Preliminary studies have indicated that compounds with similar structures exhibit cytotoxic effects on cancer cell lines. The unique arrangement of functional groups in this compound could enhance its efficacy against certain tumors.
3. Antimicrobial Properties:
The presence of the pyrimidine ring is often associated with antimicrobial activity. Investigations into related compounds have shown promising results in inhibiting bacterial growth, suggesting that this compound may also possess similar properties.
The mechanisms through which 2-(Benzylthio)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone exerts its biological effects are likely multifaceted:
1. Binding Interactions:
The compound may interact with specific receptors or enzymes, altering their activity. The hydrophobic regions created by the benzylthio and fluorinated groups may facilitate these interactions.
2. Modulation of Signaling Pathways:
By binding to receptors, the compound could modulate various signaling pathways, impacting cellular responses such as proliferation and apoptosis.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of 2-(Benzylthio)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone:
Study 1: Anticancer Effects
A study published in Journal of Medicinal Chemistry investigated a series of pyrimidine derivatives for anticancer activity. Results indicated that modifications similar to those in this compound led to enhanced cytotoxicity against breast and lung cancer cell lines .
Study 2: Enzyme Inhibition
Research conducted on related benzylthio compounds demonstrated significant inhibition of proteases involved in cancer progression, suggesting that similar mechanisms might be at play for this compound .
Study 3: Antimicrobial Activity
A comparative analysis showed that compounds containing pyrimidine rings exhibited notable antibacterial properties against Staphylococcus aureus, which could imply potential effectiveness for our compound as well .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
